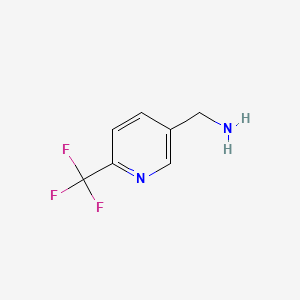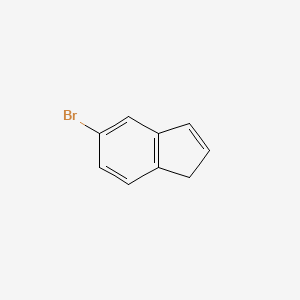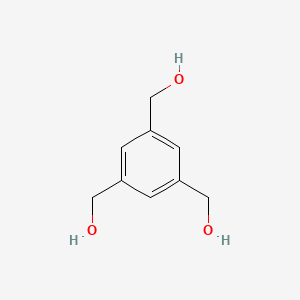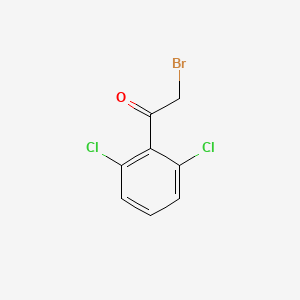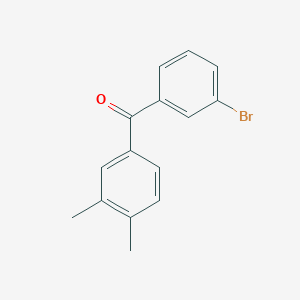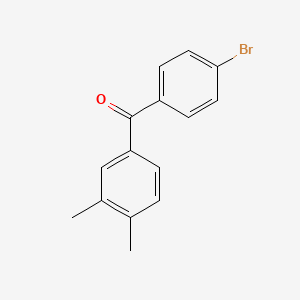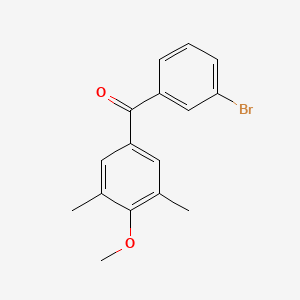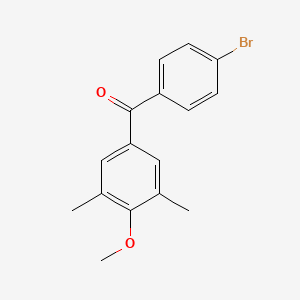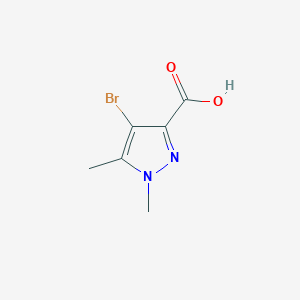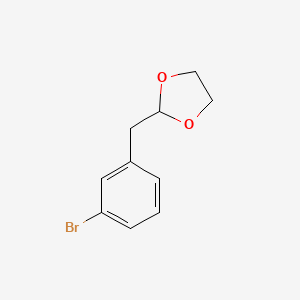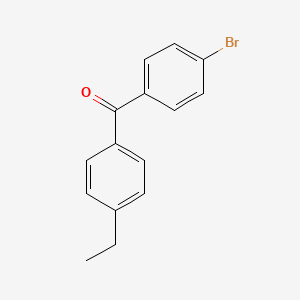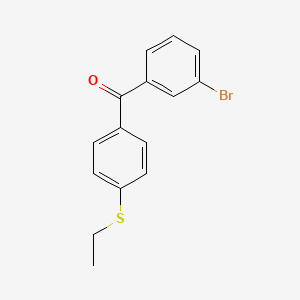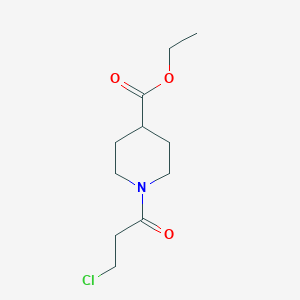
7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid
Übersicht
Beschreibung
The compound of interest, 7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid, is a derivative of quinoline carboxylic acid, which is a class of compounds known for their antibacterial properties. The structure of quinoline carboxylic acids has been extensively studied due to their relevance in medicinal chemistry, particularly as antibacterial agents .
Synthesis Analysis
The synthesis of quinoline carboxylic acid derivatives often involves the reaction of various substituted pyruvic acids with cyclic amines. For instance, the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids is achieved by reacting acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . Although the specific synthesis of 7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of quinoline carboxylic acid derivatives is crucial for their biological activity. For example, the crystal and molecular structure of a complex formed between triphenyltin chloride and isoquinoline-1-carboxylic acid reveals a five-coordinate tin(IV) atom with a trigonal bipyramidal geometry . This detailed understanding of molecular structures aids in the design of more potent derivatives by providing insights into how structural changes can affect biological activity.
Chemical Reactions Analysis
Quinoline carboxylic acids can undergo various chemical reactions to form new derivatives with potential antibacterial properties. The synthesis of 2,7-dioxo[1,4]thiazin[2,3-h]quinoline-8-carboxylic acids, for example, involves reductive lactamisation of 7-[(carboxyalkyl)thio]-8-nitro-1,4-dihydroquinolines . These reactions are often guided by the desired biological activity and the need to improve pharmacokinetic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline carboxylic acids, such as solubility, melting point, and stability, are important for their practical application as antibacterial agents. The antibacterial activity of these compounds is influenced by their ability to interact with bacterial enzymes and disrupt bacterial DNA gyrase. The structure-activity relationships of these compounds, including the influence of different substituents on antibacterial activity, have been explored to optimize their efficacy .
Wissenschaftliche Forschungsanwendungen
-
Biological Activities of Pyrazoline Derivatives
- Field : Biochemistry
- Application : Pyrazolines and their derivatives have been studied for their biological and pharmacological activities .
- Method : Pyrazolines were synthesized according to published procedures in the literature .
- Results : Several reports anticipated their antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
-
Prescribed Drugs Containing Nitrogen Heterocycles
- Field : Pharmaceutical Chemistry
- Application : Nitrogen heterocycles are frequently present as the common cores in a plethora of active pharmaceuticals natural products .
- Method : The synthetic information has been extracted from both scientific journals and the wider patent literature .
- Results : More than 85% of all biologically active compounds are heterocycles or comprise a heterocycle and most frequently, nitrogen heterocycles as a backbone in their complex structures .
-
Synthesis and Molecular Docking Study of Thiazol-Diazenyl Compounds
- Field : Organic Chemistry
- Application : The synthesis of 4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)amino-4- (2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl is reported in this work with a detailed structural and molecular docking study on two SARS-COV-2 proteins .
- Method : The synthesis of the compound is reported in the work .
- Results : The results of the molecular docking study are not provided in the snippet .
-
Biological Activities of a Newly Synthesized Pyrazoline Derivative
- Field : Biochemistry
- Application : A newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), has been studied for its biological activities on rainbow trout alevins, Oncorhynchus mykiss .
- Method : Pyrazolines were synthesized according to published procedures in the literature .
- Results : Several reports anticipated their antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
-
Low Transition Temperature Mixtures Prompted One-Pot Synthesis
- Field : Organic Chemistry
- Application : An efficient green protocol has been investigated for the synthesis of pyrimido[4,5-b]quinolines derivatives via one-pot three-component condensation .
- Method : The process was accomplished with the use of greener and recyclable reaction media, simple methodology, easy workup procedures and no chromatographic purification with high yield .
- Results : This new approach is expected to discover some significance in combinatorial synthesis of biologically active scaffolds .
-
Process for Preparation of Luliconazole
- Field : Pharmaceutical Chemistry
- Application : The synthesis of luliconazole, an antifungal medication, involves a reaction that includes a compound with a similar structure .
- Method : The reaction mass was stirred for 8 hrs and quenched into water and ethyl acetate. Layers were separated and ethyl acetate layer was distilled .
- Results : The product, 2-chloro-l-(2,4-dichlorophenyl)ethanone, was obtained .
-
Biological Activities of a Newly Synthesized Pyrazoline Derivative
- Field : Biochemistry
- Application : A newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), has been studied for its biological activities on rainbow trout alevins, Oncorhynchus mykiss .
- Method : Pyrazolines were synthesized according to published procedures in the literature .
- Results : Several reports anticipated their antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
-
Low Transition Temperature Mixtures Prompted One-Pot Synthesis
- Field : Organic Chemistry
- Application : An efficient green protocol has been investigated for the synthesis of pyrimido[4,5-b]quinolines derivatives via one-pot three-component condensation .
- Method : The process was accomplished with the use of greener and recyclable reaction media, simple methodology, easy workup procedures and no chromatographic purification with high yield .
- Results : This new approach is expected to discover some significance in combinatorial synthesis of biologically active scaffolds .
-
Process for Preparation of Luliconazole
- Field : Pharmaceutical Chemistry
- Application : The synthesis of luliconazole, an antifungal medication, involves a reaction that includes a compound with a similar structure .
- Method : The reaction mass was stirred for 8 hrs and quenched into water and ethyl acetate. Layers were separated and ethyl acetate layer was distilled .
- Results : The product, 2-chloro-l-(2,4- dichlorophenyl)ethanone, was obtained .
Eigenschaften
IUPAC Name |
7-chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO2/c1-8-13(19)5-4-10-12(17(22)23)7-15(21-16(8)10)11-3-2-9(18)6-14(11)20/h2-7H,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRRVKFSTWXOKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=C(C=C(C=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801162514 | |
| Record name | 7-Chloro-2-(2,4-dichlorophenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801162514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid | |
CAS RN |
863438-00-0 | |
| Record name | 7-Chloro-2-(2,4-dichlorophenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863438-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(2,4-dichlorophenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801162514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxaspiro[4.4]nonane-1,3-dione](/img/structure/B1273293.png)
